molecular formula C18H19F3N2O2S B2494221 1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1797546-41-8

1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2494221
CAS RN: 1797546-41-8
M. Wt: 384.42
InChI Key: BPPPCGMPROHMGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives involving complex organic frameworks, such as the one , typically involves multistep chemical reactions that include the formation of key functional groups and the coupling of different organic moieties. While the specific synthesis details for this compound are not directly available, studies on similar compounds offer insights into potential synthetic routes. For instance, urea and thiourea derivatives can be synthesized through reactions involving specific precursors like trifluoromethylated compounds, which are characterized by their unique reactivity and potential for creating diverse molecular structures (Mannam et al., 2019).

Molecular Structure Analysis

The molecular structure of such a compound is characterized by the presence of a tetrahydro-2H-pyran ring, a thiophene moiety, and a trifluoromethyl phenyl group, all of which contribute to its chemical behavior and properties. X-ray crystallography and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for analyzing these structures, providing detailed information on the spatial arrangement of atoms and the electronic environment within the molecule (Sharma et al., 2015).

Chemical Reactions and Properties

Compounds like "1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea" often participate in unique chemical reactions due to their diverse functional groups. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, which can further modify the compound or contribute to its utility in more complex chemical syntheses. Their reactivity can also be influenced by the presence of the trifluoromethyl group, known for its electron-withdrawing properties, affecting the compound's overall reactivity and stability (Biglari et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of urea derivatives are significantly influenced by their molecular structure. The incorporation of heterocyclic rings like tetrahydro-2H-pyran and thiophene, along with the trifluoromethyl group, can affect these properties by altering the compound's polarity, hydrogen bonding capability, and thermal stability. These characteristics are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals (Liang-ce et al., 2016).

Chemical Properties Analysis

The chemical properties of "this compound" are shaped by its functional groups and molecular structure. These properties include acidity/basicity, reactivity towards various chemical reagents, and the ability to form hydrogen bonds or engage in π-π interactions. Such characteristics are crucial for the compound's behavior in chemical reactions and its interaction with biological molecules, potentially leading to applications in drug design and development (Kumbar et al., 2018).

properties

IUPAC Name

1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S/c19-18(20,21)13-3-5-14(6-4-13)22-17(24)23(12-16-2-1-11-26-16)15-7-9-25-10-8-15/h1-6,11,15H,7-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPPCGMPROHMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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